REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:11]3([N:15]=[C:14]([NH2:16])[C:13]([CH3:17])=[N:12]3)[CH2:10][CH2:9][O:8][C:5]2=[CH:6][CH:7]=1.O[C@H]1C[NH:22][C@H](C(O)=O)C1.C([O-])([O-])=O.[K+].[K+].N>CS(C)=O.O.[Cu]I>[CH3:17][C:13]1[C:14]([NH2:16])=[N:15][C:11]2([C:4]3[C:5](=[CH:6][CH:7]=[C:2]([NH2:22])[CH:3]=3)[O:8][CH2:9][CH2:10]2)[N:12]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC1)OCCC21N=C(C(=N1)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=CC1)OCCC21N=C(C(=N1)N)C
|
Name
|
|
Quantity
|
51 mg
|
Type
|
reactant
|
Smiles
|
O[C@@H]1C[C@H](NC1)C(=O)O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
CuI
|
Quantity
|
37 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation at 110° C. for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
ADDITION
|
Details
|
NaCl (s) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with EtOAc (5×35 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (4 g silica, eluent: CHCl3/(MeOH/NH3) gradient)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC2(N1)CCOC1=CC=C(C=C12)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |